BenchChemオンラインストアへようこそ!

YW2065

Wnt signaling Colorectal Cancer β-catenin

YW2065 is a rationally engineered pyrazole-4-carboxamide delivering dual-mechanism CRC research capability—potent Wnt/β-catenin inhibition (IC50 2.3 nM) plus AMPK tumor-suppressor activation—in a single compound. Designed to overcome toxicity limitations of conventional Wnt inhibitors, it demonstrates 1.8× greater potency than lead FX1128 and suppresses SW620 xenograft tumors at 10–50 mg/kg (i.p.) with favorable PK and no overt toxicity. The only tool compound enabling simultaneous dissection of Wnt/AMPK crosstalk in CRC models.

Molecular Formula C20H15BrN4O
Molecular Weight 407.3 g/mol
Cat. No. B611910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYW2065
SynonymsYW2065;  YW 2065;  YW-2065
Molecular FormulaC20H15BrN4O
Molecular Weight407.3 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2=CC=CC=C2Br)C(=O)NC3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C20H15BrN4O/c1-13-15(12-22-25(13)18-9-5-3-7-16(18)21)20(26)24-19-11-10-14-6-2-4-8-17(14)23-19/h2-12H,1H3,(H,23,24,26)
InChIKeyATYUYECWVYSPBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





YW2065: Dual Wnt/β-Catenin Inhibitor and AMPK Activator for Colorectal Cancer Research


YW2065 is a pyrazole-4-carboxamide derivative developed as a dual-mechanism therapeutic candidate for colorectal cancer (CRC) [1]. It functions as a potent inhibitor of the Wnt/β-catenin signaling pathway and an activator of the tumor suppressor AMP-activated protein kinase (AMPK) . The compound is chemically defined as 1-(2-bromophenyl)-5-methyl-N-(quinolin-2-yl)-1H-pyrazole-4-carboxamide, with a molecular weight of 407.27 g/mol and CAS number 2131223-85-1 . YW2065 was rationally designed based on the anthelmintic drug pyrvinium and the prior lead compound FX1128, aiming to overcome the toxicity and unintended effects commonly associated with existing Wnt inhibitors [1].

Why YW2065 Cannot Be Replaced by Generic Wnt Inhibitors or AMPK Activators in Colorectal Cancer Studies


Generic substitution of YW2065 with other Wnt/β-catenin pathway inhibitors or standalone AMPK activators is scientifically invalid due to its unique dual mechanism of action and distinct potency profile. While numerous Wnt inhibitors have been developed, they frequently suffer from toxicity and unintended effects due to the pathway's critical role in stem cell maintenance and tissue regeneration [1]. YW2065 was specifically engineered to address these limitations by simultaneously activating the tumor suppressor AMPK, providing an orthogonal anti-cancer mechanism that is not present in compounds like XAV939 (a tankyrase inhibitor) or ICG-001 (a CBP/β-catenin antagonist) [2]. Furthermore, YW2065 demonstrates a significantly improved Wnt inhibitory potency (IC50 = 2.3 nM) compared to its direct lead compound FX1128 (IC50 = 4.1 nM) in identical cellular assays, representing a measurable advancement in target engagement that would be lost with substitution [3].

Quantitative Evidence Differentiating YW2065 from Wnt Inhibitor and AMPK Activator Analogs


Wnt/β-Catenin Signaling Inhibition: YW2065 vs. Lead Compound FX1128

In a direct head-to-head comparison using a Wnt-HEK293 luciferase gene reporter assay, YW2065 (IC50 = 2.3 nM) demonstrates nearly 2-fold greater inhibitory potency against Wnt/β-catenin signaling compared to the previous lead compound FX1128 (IC50 = 4.1 nM) . This quantitative improvement represents a significant optimization in the chemical series, as confirmed by independent curation in the BindingDB database [1].

Wnt signaling Colorectal Cancer β-catenin HEK293 reporter assay

Dual Wnt/β-Catenin Inhibition and AMPK Activation: Differentiating YW2065 from Single-Target Wnt Inhibitors

YW2065 is distinguished from the majority of Wnt/β-catenin inhibitors by its additional, concurrent activity as an activator of the tumor suppressor AMPK. While compounds like XAV939 and pyrvinium primarily target the Wnt pathway through Axin stabilization, YW2065 uniquely induces both Wnt inhibition (via Axin-1 stabilization) and AMPK phosphorylation, leading to downstream activation of acetyl-CoA carboxylase (ACC) in a dose-dependent manner [1]. The paper reports that YW2065 treatment increases phosphorylated AMPK (p-AMPK) and phosphorylated ACC (p-ACC) levels in SW620 colorectal cancer cells .

AMPK activation Wnt signaling Dual mechanism Colorectal Cancer

In Vitro Anti-Proliferative Activity: YW2065 Cytotoxicity in Human CRC SW480 Cells

YW2065 demonstrates potent anti-proliferative activity against human colorectal cancer SW480 cells with an IC50 of 2.4 µM, as reported in the primary characterization paper and vendor datasheets . While a direct head-to-head comparison with FX1128 or other analogs in this specific cell line is not available in the provided sources, this data point establishes a baseline for the compound's cellular efficacy that can be benchmarked against other Wnt inhibitors in the same cell line, where compounds like ICG-001 typically exhibit IC50 values in the 3-5 µM range (cross-study comparable) [1].

Colorectal Cancer Cytotoxicity SW480 cells Anti-proliferative

In Vivo Tumor Growth Suppression in SW620 Xenograft Mouse Model

In a mouse xenograft model using SW620 human colorectal cancer cells, intraperitoneal administration of YW2065 at doses of 10 mg/kg or 50 mg/kg resulted in suppression of tumor growth . The primary paper highlights the 'promising efficacy' of YW2065 in this model, noting that the anti-CRC effect was significant [1]. While specific tumor growth inhibition (TGI) percentages or tumor volume measurements relative to a comparator compound are not provided in the abstracted data, the demonstration of in vivo efficacy in a validated CRC model distinguishes YW2065 from many tool compounds that lack in vivo validation.

Xenograft model In vivo efficacy Colorectal Cancer Tumor suppression

Favorable Pharmacokinetic and Toxicity Profile: Preliminary Safety Assessment

The original research article reports that YW2065 exhibited 'favorable pharmacokinetic properties without obvious toxicity' in preliminary in vivo assessments [1]. Although detailed PK parameters (e.g., Cmax, AUC, half-life, bioavailability) and formal toxicology data are not disclosed in the available abstracts or vendor information, this qualitative statement indicates a baseline of acceptable drug-like properties and tolerability that supports its use as a research tool .

Pharmacokinetics Toxicity Safety In vivo tolerability

Optimal Research and Preclinical Applications for YW2065 Based on Differentiated Evidence


Investigating Wnt/β-Catenin Pathway Inhibition in CRC Cell Models Requiring High Potency

Researchers studying canonical Wnt signaling in colorectal cancer can utilize YW2065 at low nanomolar concentrations (e.g., 2-10 nM) to achieve near-complete pathway inhibition in HEK293 and CRC cell lines, as supported by its IC50 of 2.3 nM [1]. Its improved potency over FX1128 makes it the preferred tool when robust target engagement with minimal compound concentration is required to avoid off-target effects.

Dual-Mechanism Studies Exploring Synergy Between Wnt Inhibition and AMPK Activation

YW2065 is uniquely suited for experiments designed to dissect the functional interplay between Wnt/β-catenin signaling and AMPK-mediated tumor suppression. Its ability to simultaneously stabilize Axin-1 (inhibiting β-catenin) and activate AMPK (inducing phosphorylation of ACC) provides a single-agent tool to investigate the combinatorial effects of these two critical pathways in CRC biology, a capability not offered by most Wnt inhibitors [2].

In Vivo Xenograft Studies for CRC Therapeutic Proof-of-Concept

Preclinical researchers evaluating candidate therapeutics for colorectal cancer in vivo should consider YW2065 for SW620 or similar xenograft models. The compound's demonstrated tumor growth suppression at 10-50 mg/kg (i.p.) in mice, combined with its reported favorable pharmacokinetics and lack of overt toxicity, positions it as a viable tool compound for assessing the therapeutic potential of dual Wnt/AMPK modulation in animal models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for YW2065

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.